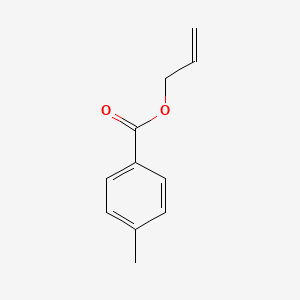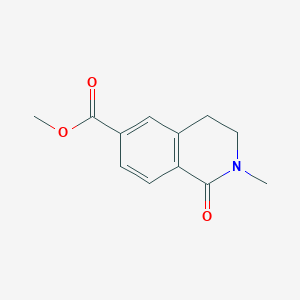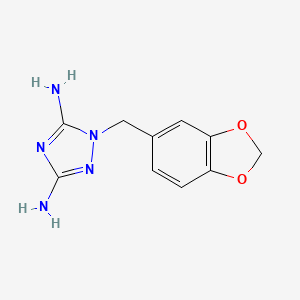
Allyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 4-methylbenzoate: is an organic compound belonging to the ester family. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a 4-methylbenzoate moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl 4-methylbenzoate can undergo oxidation reactions, particularly at the allylic position.
Substitution: The allylic position in this compound is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: N-bromosuccinimide (NBS), Light (hv)
Major Products Formed:
Oxidation: Epoxides, Diols
Reduction: 4-Methylbenzyl alcohol
Substitution: Allylic bromides
Aplicaciones Científicas De Investigación
Chemistry: Allyl 4-methylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of certain bacterial and fungal strains .
Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component due to its pleasant aroma. It is also employed in the production of polymers and resins .
Mecanismo De Acción
The mechanism of action of allyl 4-methylbenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets thiol-containing proteins and enzymes in microorganisms, disrupting their normal function and leading to cell death . The allylic group in the compound also allows for various chemical modifications, enhancing its reactivity and versatility in different applications .
Comparación Con Compuestos Similares
Allyl benzoate: Similar in structure but lacks the methyl group on the benzene ring.
4-Methylbenzyl alcohol: A reduction product of allyl 4-methylbenzoate.
Allyl chloride: Contains an allyl group but is more reactive due to the presence of a chlorine atom.
Uniqueness: this compound is unique due to the presence of both an allyl group and a methyl-substituted benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
2653-46-5 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
prop-2-enyl 4-methylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 |
Clave InChI |
GGJIQHHMXJIVPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)

![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)


![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)


![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)

